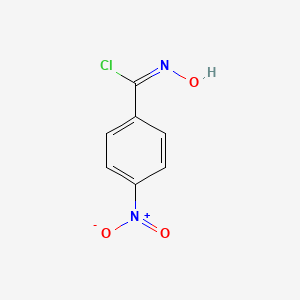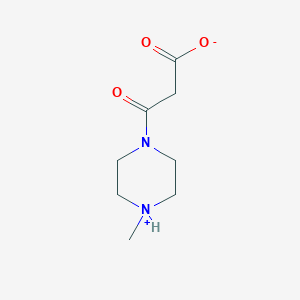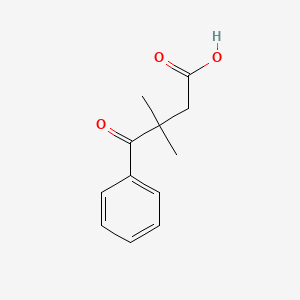
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride is a chemical compound with the molecular formula C₄H₉ClF₃N and a molecular weight of 163.57 g/mol . This compound is primarily used in research settings, particularly in the preparation of peptides as NS3-serine protease inhibitors of the hepatitis C virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride involves the reaction of trifluoromethyl bromide (CF₃Br) with ammonia (NH₃) under basic conditions . This reaction produces 1,1,1-Trifluoro-2-methyl-2-propanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce corresponding amides or nitriles .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride involves its interaction with molecular targets such as enzymes. For instance, as an NS3-serine protease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the cleavage of viral polyproteins, thereby inhibiting the replication of the hepatitis C virus . The trifluoromethyl group enhances its binding affinity and specificity for the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanamine: Similar structure but lacks the methyl group.
1,1,1-Trifluoro-2-methyl-2-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoro-2-methyl-2-propanamine: The base form without the hydrochloride salt.
Uniqueness
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly effective as an enzyme inhibitor and useful in various research applications.
Propriétés
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSBKZIORHVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174886-04-5 |
Source


|
| Record name | 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174886-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














